An In-depth Technical Guide to the Physical Properties of tert-Butyl (4-bromophenyl)(methyl)carbamate
An In-depth Technical Guide to the Physical Properties of tert-Butyl (4-bromophenyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromophenyl)(methyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂.[1] It belongs to the class of carbamates, which are derivatives of carbamic acid. The structure features a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is also bonded to a methyl group and a 4-bromophenyl ring. This compound is of significant interest to researchers in organic synthesis and drug discovery, primarily serving as a versatile intermediate. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the Boc group provides a stable yet readily cleavable protecting group for the secondary amine. This guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl (4-bromophenyl)(methyl)carbamate, along with a detailed, representative experimental protocol for its synthesis and characterization.
Physicochemical Properties
The physical and chemical properties of tert-Butyl (4-bromophenyl)(methyl)carbamate are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |
| Molecular Weight | 286.16 g/mol | [1] |
| CAS Number | 639520-70-0 | [1] |
| Appearance | White to off-white solid (inferred) | |
| Melting Point | Not available (related compound tert-Butyl (4-bromophenyl)carbamate: 103-106 °C) | [2][3] |
| Boiling Point | Not available (predicted for a related compound: 281.1±23.0 °C) | [3] |
| Solubility | Estimated water solubility: low. Soluble in organic solvents like methanol, dichloromethane. | [4] |
| pKa | Not available (predicted for a related compound: 12.99±0.70) | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of tert-Butyl (4-bromophenyl)(methyl)carbamate. Below is a summary of expected spectral characteristics. It is important to compare experimentally obtained spectra with data for closely related compounds for accurate interpretation.
| Technique | Expected Data |
| ¹H NMR | Expected signals for the tert-butyl protons (singlet, ~1.5 ppm, 9H), the N-methyl protons (singlet, ~3.2 ppm, 3H), and the aromatic protons of the 4-bromophenyl group (two doublets, ~7.2-7.6 ppm, 4H). |
| ¹³C NMR | Expected signals for the tert-butyl group (~28 ppm and ~80 ppm), the N-methyl group (~35 ppm), the aromatic carbons (in the range of ~115-145 ppm), and the carbonyl carbon of the carbamate (~154 ppm). |
| FT-IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (if any residual starting material), C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate group (~1700 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ and/or [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound. |
Experimental Protocols
Synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate
A common and effective method for the synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate is the N-Boc protection of N-methyl-4-bromoaniline using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction:
Materials:
-
N-methyl-4-bromoaniline
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
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To a solution of N-methyl-4-bromoaniline (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield tert-Butyl (4-bromophenyl)(methyl)carbamate as a solid.
Characterization Methods
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Melting Point: The melting point of the purified product can be determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
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Mass Spectrometry: The mass spectrum can be recorded using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of tert-Butyl (4-bromophenyl)(methyl)carbamate.
Caption: Synthetic workflow for tert-Butyl (4-bromophenyl)(methyl)carbamate.
Conclusion
tert-Butyl (4-bromophenyl)(methyl)carbamate is a valuable synthetic intermediate with applications in the development of pharmaceuticals and other complex organic molecules. This guide has provided a summary of its key physical properties, expected spectral data, and a representative experimental protocol for its synthesis. The provided information serves as a foundational resource for researchers and scientists working with this compound. It is always recommended to consult multiple sources and perform thorough characterization to ensure the identity and purity of the synthesized material.
References
- 1. tert-Butyl (4-bromophenyl)(methyl)carbamate | C12H16BrNO2 | CID 21873211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
- 3. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
